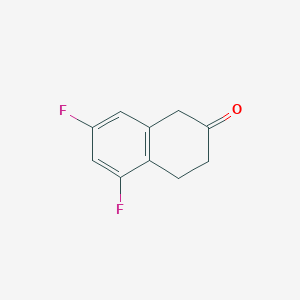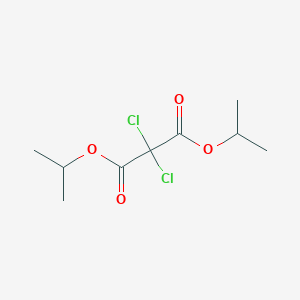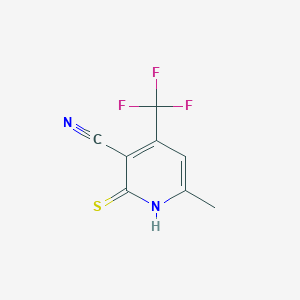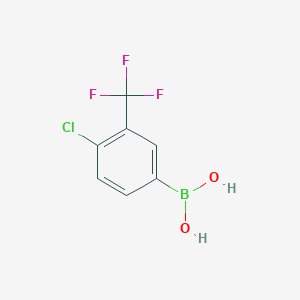
4-Chloro-3-(trifluoromethyl)phenylboronic acid
Übersicht
Beschreibung
4-Chloro-3-(trifluoromethyl)phenylboronic Acid is a useful research reagent for the preparation of biologically and pharmacologically active molecules . It has a molecular formula of C7H5BClF3O2 and a molecular weight of 224.37 .
Synthesis Analysis
The synthesis of 4-Chloro-3-(trifluoromethyl)phenylboronic Acid involves various chemical reactions. For instance, it has been used in the Suzuki-Miyaura cross-coupling reactions . It is also involved in palladium-catalyzed direct arylation reactions .Molecular Structure Analysis
The molecular structure of 4-Chloro-3-(trifluoromethyl)phenylboronic Acid can be found in various chemical databases . The structure consists of a phenyl ring with a boronic acid group, a chlorine atom, and a trifluoromethyl group attached to it.Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it has been used in tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence . It is also a useful research reagent for the preparation of biologically and pharmacologically active molecules .Physical And Chemical Properties Analysis
4-Chloro-3-(trifluoromethyl)phenylboronic Acid is a white to almost white powder or crystal . It has a density of 1.5±0.1 g/cm3, a boiling point of 308.3±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
In the field of organic synthesis, this compound is used in Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction, which is used to synthesize biaryl compounds . The reaction involves the coupling of a boronic acid (like 4-Chloro-3-(trifluoromethyl)phenylboronic acid) with a halide or pseudo-halide using a palladium catalyst .
Pharmacology
In pharmacology, this compound is used in the synthesis of various biologically active molecules . While the specific methods of application or experimental procedures can vary greatly depending on the target molecule, the general process involves reacting the boronic acid with other organic compounds to form new carbon-carbon bonds .
Printable Electronics
This compound can be used in the preparation of thiazole derivatives for printable electronics . Thiazole derivatives are organic semiconductors that can be used in the fabrication of organic field-effect transistors (OFETs), a key component in printable electronics .
Tubulin Polymerization Inhibitors
It can also be used to synthesize terphenyl benzimidazoles as tubulin polymerization inhibitors . Tubulin polymerization inhibitors are a class of drugs that can disrupt microtubule dynamics and have potential applications in cancer treatment .
Synthesis of Aryl Ketones
This compound can be used in the synthesis of aryl ketones by cross-coupling reaction with acid chlorides . Aryl ketones are important intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Lactate Dehydrogenase Inhibitors
It can be used to prepare lactate dehydrogenase inhibitors for use against cancer cell proliferation . Lactate dehydrogenase is an enzyme that is often overexpressed in cancer cells, and inhibitors can potentially slow down or stop the growth of these cells .
PAI-1 Inhibition
Antituberculosis Drugs
It can be used to prepare PA-824 analogs for use as antituberculosis drugs . PA-824 is a nitroimidazole drug that is currently under investigation for the treatment of tuberculosis .
Liquid Crystalline Fluorobiphenylcyclohexenes and Difluoroterphenyls
This compound can be used in the synthesis of liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls . These are achieved through palladium-catalyzed cross-couplings . These compounds have potential applications in the field of materials science, particularly in the development of liquid crystal displays .
Leukotriene B4 Receptor Agonists
It can also be used in the synthesis of o-phenylphenols as potent leukotriene B4 receptor agonists . Leukotriene B4 is a potent inflammatory mediator, and its receptor is a target for the treatment of various inflammatory diseases .
Modulators of Survival Motor Neuron Protein
This compound can be used to prepare modulators of survival motor neuron protein . Survival motor neuron protein is critical for the maintenance of motor neurons. Modulators of this protein could have potential applications in the treatment of spinal muscular atrophy .
Safety And Hazards
This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is also harmful if swallowed . Safety measures include washing with plenty of soap and water in case of skin contact, rinsing cautiously with water for several minutes in case of eye contact, and seeking medical attention if irritation persists .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-chloro-3-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClF3O2/c9-6-2-1-4(8(13)14)3-5(6)7(10,11)12/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKNQBNGLMOTDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382202 | |
| Record name | 4-Chloro-3-(trifluoromethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(trifluoromethyl)phenylboronic acid | |
CAS RN |
176976-42-4 | |
| Record name | 4-Chloro-3-(trifluoromethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-3-(trifluoromethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



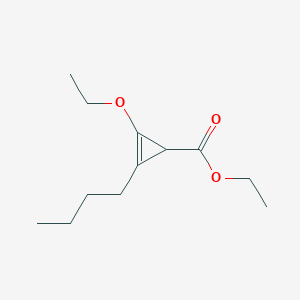
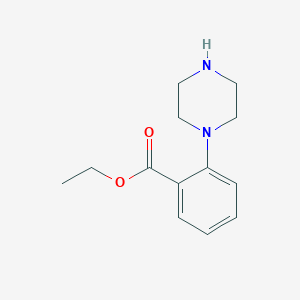
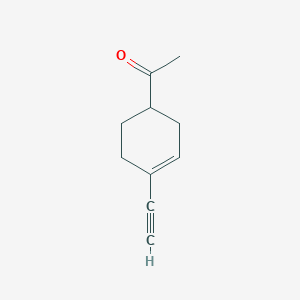
![3-[(Tert-butoxycarbonyl)amino]-3-(3,4-dichlorophenyl)propanoic acid](/img/structure/B68383.png)
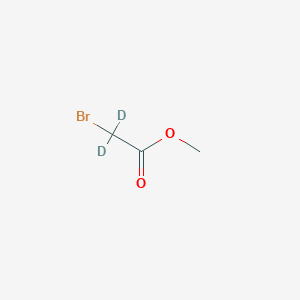
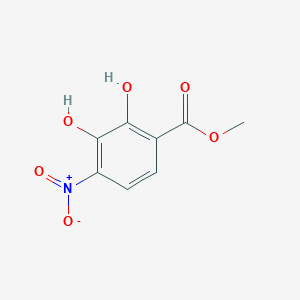
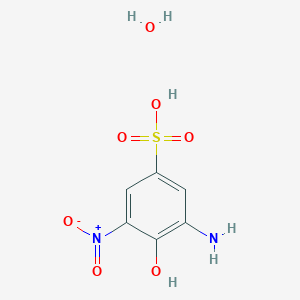
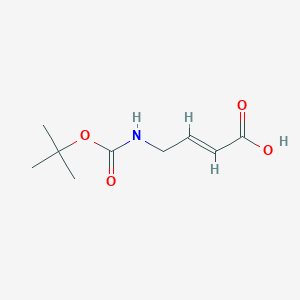
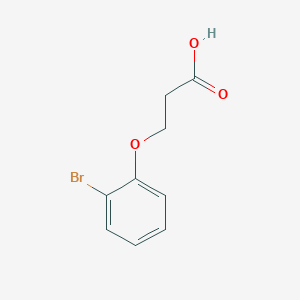
![1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol](/img/structure/B68393.png)
![5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B68395.png)
